molecular formula C11H17N3 B3050382 guanidine, N,N,N',N'-tetramethyl-N''-phenyl- CAS No. 2556-43-6

guanidine, N,N,N',N'-tetramethyl-N''-phenyl-

Cat. No.: B3050382
CAS No.: 2556-43-6
M. Wt: 191.27 g/mol
InChI Key: KVAONWQEUDYKTG-UHFFFAOYSA-N
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Description

Guanidine, N,N,N’,N’-tetramethyl-N’‘-phenyl-, also known as N’‘-phenyl-N,N,N’,N’-tetramethylguanidine, is an organic compound with the molecular formula C11H17N3. This compound is a derivative of guanidine, where the hydrogen atoms are replaced by phenyl and methyl groups. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its strong basicity and nucleophilicity.

Scientific Research Applications

Guanidine, N,N,N’,N’-tetramethyl-N’'-phenyl-, has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, N,N,N’,N’-tetramethyl-N’‘-phenyl-, can be achieved through several methods. One common approach involves the reaction of N,N,N’,N’-tetramethylguanidine with phenyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high efficiency. Another method involves the use of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines, providing a straightforward and efficient access to diverse guanidines .

Industrial Production Methods

In industrial settings, the production of guanidine, N,N,N’,N’-tetramethyl-N’'-phenyl-, often involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, resulting in the formation of the desired guanidine derivative .

Chemical Reactions Analysis

Types of Reactions

Guanidine, N,N,N’,N’-tetramethyl-N’'-phenyl-, undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding urea derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: It participates in nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Various substituted guanidines depending on the reagents used.

Mechanism of Action

The mechanism of action of guanidine, N,N,N’,N’-tetramethyl-N’'-phenyl-, involves its strong basicity and nucleophilicity. It can donate electron pairs to electrophilic centers, facilitating various chemical reactions. In biological systems, it interacts with enzymes and proteins, altering their structure and function. The molecular targets and pathways involved include enzyme active sites and protein folding pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylguanidine: A similar compound with four methyl groups and no phenyl group.

    N,N,N’,N’-Tetramethyl-N’'-ethylguanidine: A derivative with an ethyl group instead of a phenyl group.

Uniqueness

Guanidine, N,N,N’,N’-tetramethyl-N’'-phenyl-, is unique due to the presence of the phenyl group, which imparts distinct chemical properties such as increased hydrophobicity and steric hindrance. This makes it more suitable for specific applications in organic synthesis and biological studies compared to its simpler analogs .

Properties

IUPAC Name

1,1,3,3-tetramethyl-2-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-13(2)11(14(3)4)12-10-8-6-5-7-9-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAONWQEUDYKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC1=CC=CC=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335462
Record name guanidine, N,N,N',N'-tetramethyl-N''-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2556-43-6
Record name guanidine, N,N,N',N'-tetramethyl-N''-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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